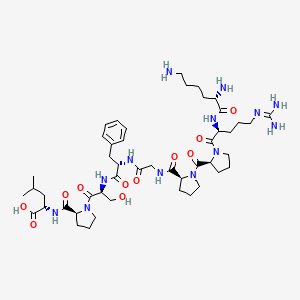

Motilin-(1-12) (human)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La motilin-(1-12) (humaine) est un fragment synthétique du peptide motilin humain, qui est une hormone gastro-intestinale principalement produite dans l'intestin grêle. La motilin joue un rôle crucial dans la régulation de la motilité gastro-intestinale en stimulant les contractions gastriques pendant l'état de jeûne . Le fragment motilin-(1-12) comprend les douze premiers acides aminés du peptide motilin complet et conserve une partie de son activité biologique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la motilin-(1-12) (humaine) implique généralement la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la synthèse des peptides. Le processus commence par la fixation de l'acide aminé C-terminal à un support de résine solide. Les acides aminés suivants sont ajoutés séquentiellement en utilisant des dérivés d'acides aminés protégés afin d'empêcher les réactions secondaires indésirables. La chaîne peptidique est allongée étape par étape jusqu'à ce que la séquence souhaitée soit atteinte. Après la synthèse, le peptide est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) pour obtenir le produit final .

Méthodes de production industrielle

La production industrielle de la motilin-(1-12) (humaine) suit des principes similaires à la synthèse à l'échelle du laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour rationaliser le processus, et des techniques de purification avancées, telles que la HPLC préparative, sont utilisées pour garantir une pureté et un rendement élevés. Des mesures de contrôle qualité, y compris la spectrométrie de masse et l'analyse des acides aminés, sont mises en œuvre pour vérifier l'identité et la pureté du peptide synthétisé .

Analyse Des Réactions Chimiques

Types de réactions

La motilin-(1-12) (humaine) peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine dans la séquence peptidique peut être oxydé en méthionine sulfoxyde ou méthionine sulfone en conditions oxydantes.

Réduction : Les liaisons disulfures, si elles sont présentes, peuvent être réduites en groupes thiols libres à l'aide d'agents réducteurs comme le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Les résidus d'acides aminés dans le peptide peuvent être substitués par d'autres acides aminés par mutagenèse dirigée ou modification chimique.

Réactifs et conditions courantes

Oxydation : Le peroxyde d'hydrogène ou l'acide performique peuvent être utilisés comme agents oxydants.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.

Substitution : La mutagenèse dirigée implique l'utilisation d'amorces spécifiques et d'une ADN polymérase pour introduire des mutations.

Principaux produits formés

Oxydation : Méthionine sulfoxyde ou méthionine sulfone.

Réduction : Groupes thiols libres provenant de liaisons disulfures.

Substitution : Variantes peptidiques avec des séquences d'acides aminés modifiées.

Applications de la recherche scientifique

La motilin-(1-12) (humaine) a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisée comme peptide modèle pour étudier les techniques de synthèse, de purification et de caractérisation des peptides.

Biologie : Utilisée dans la recherche sur la motilité gastro-intestinale et le rôle de la motilin dans la régulation des contractions gastriques.

Médecine : Étudiée pour ses applications thérapeutiques potentielles dans le traitement des troubles gastro-intestinaux, tels que la gastroparésie et la dyspepsie fonctionnelle.

Industrie : Utilisée dans le développement d'agonistes et d'antagonistes du récepteur de la motilin pour des applications pharmaceutiques

Mécanisme d'action

La motilin-(1-12) (humaine) exerce ses effets en se liant au récepteur de la motilin, un récepteur couplé aux protéines G (GPCR) situé à la surface des cellules musculaires lisses gastro-intestinales. Lors de la liaison, le récepteur active les voies de signalisation intracellulaires impliquant les protéines Gq, ce qui entraîne une augmentation des niveaux de calcium intracellulaire. Cet afflux de calcium déclenche la contraction des muscles lisses, ce qui entraîne une augmentation de la motilité gastro-intestinale .

Applications De Recherche Scientifique

Motilin-(1-12) (human) has several scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis, purification, and characterization techniques.

Biology: Employed in research on gastrointestinal motility and the role of motilin in regulating gastric contractions.

Medicine: Investigated for its potential therapeutic applications in treating gastrointestinal disorders, such as gastroparesis and functional dyspepsia.

Industry: Utilized in the development of motilin receptor agonists and antagonists for pharmaceutical applications

Mécanisme D'action

Motilin-(1-12) (human) exerts its effects by binding to the motilin receptor, a G protein-coupled receptor (GPCR) located on the surface of gastrointestinal smooth muscle cells. Upon binding, the receptor activates intracellular signaling pathways involving Gq proteins, leading to an increase in intracellular calcium levels. This calcium influx triggers smooth muscle contraction, resulting in enhanced gastrointestinal motility .

Comparaison Avec Des Composés Similaires

Composés similaires

Motilin-(1-13) (humaine) : Un autre fragment synthétique de la motilin humaine, comprenant les treize premiers acides aminés.

Érythromycine : Un antibiotique macrolide qui agit comme un agoniste du récepteur de la motilin, imitant les effets de la motilin sur la motilité gastro-intestinale.

Unicité

La motilin-(1-12) (humaine) est unique en sa capacité à conserver l'activité biologique du peptide motilin complet tout en étant un fragment plus petit et plus facile à manipuler. Cela en fait un outil précieux pour étudier les relations structure-activité de la motilin et de son récepteur. De plus, sa nature synthétique permet des modifications précises et le développement de thérapies à base de peptides .

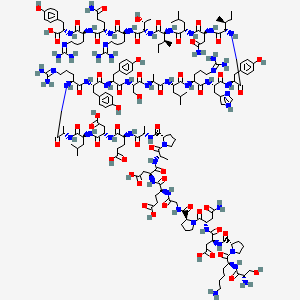

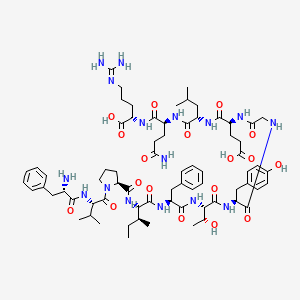

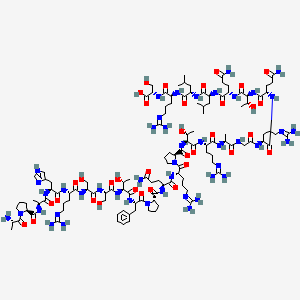

Propriétés

Formule moléculaire |

C71H104N16O18 |

|---|---|

Poids moléculaire |

1469.7 g/mol |

Nom IUPAC |

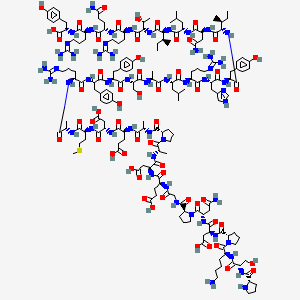

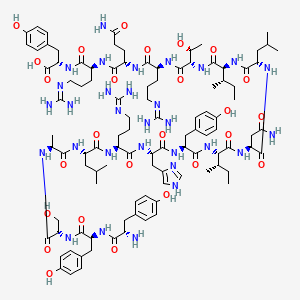

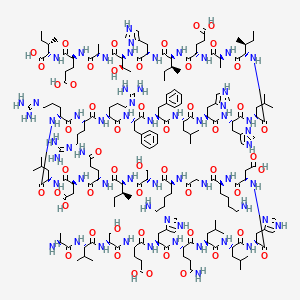

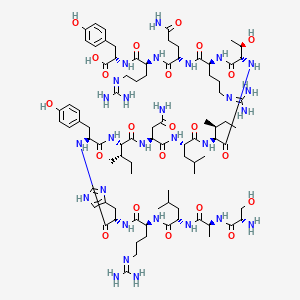

(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C71H104N16O18/c1-8-40(6)58(85-66(100)53-22-16-32-87(53)69(103)57(39(4)5)84-60(94)46(72)34-42-17-11-9-12-18-42)67(101)83-52(35-43-19-13-10-14-20-43)65(99)86-59(41(7)88)68(102)82-51(36-44-23-25-45(89)26-24-44)61(95)77-37-55(91)78-47(28-30-56(92)93)62(96)81-50(33-38(2)3)64(98)79-48(27-29-54(73)90)63(97)80-49(70(104)105)21-15-31-76-71(74)75/h9-14,17-20,23-26,38-41,46-53,57-59,88-89H,8,15-16,21-22,27-37,72H2,1-7H3,(H2,73,90)(H,77,95)(H,78,91)(H,79,98)(H,80,97)(H,81,96)(H,82,102)(H,83,101)(H,84,94)(H,85,100)(H,86,99)(H,92,93)(H,104,105)(H4,74,75,76)/t40-,41+,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-/m0/s1 |

Clé InChI |

RMFLNSINIQWBNF-YJSHLDSISA-N |

SMILES isomérique |

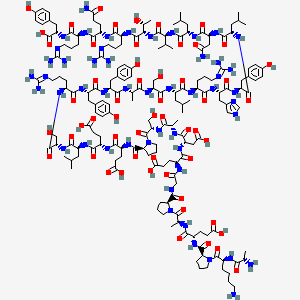

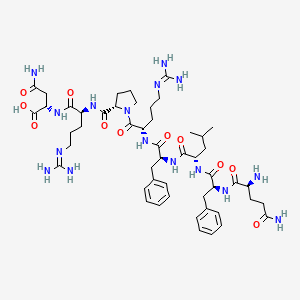

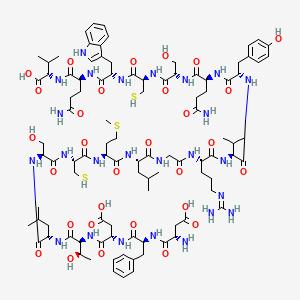

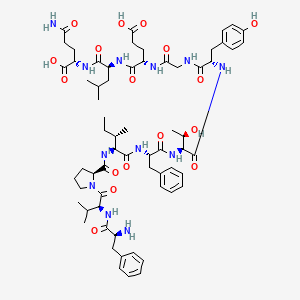

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl 4-({3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)piperidine-1-carboxylate](/img/structure/B10822607.png)

![9-Oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17,19-octaene-6,7-diol](/img/structure/B10822638.png)